molecular formula C18H18N2O2 B7600908 WAY-326363

WAY-326363

Cat. No.: B7600908
M. Wt: 294.3 g/mol
InChI Key: VECJDVCVLBUKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of WAY-326363 involves several steps, starting with the preparation of the benzonitrile intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-326363 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

WAY-326363 has several scientific research applications:

Mechanism of Action

The mechanism of action of WAY-326363 involves its interaction with specific molecular targets in the dengue virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis. This action is mediated through the binding of this compound to viral proteins, which disrupts the normal functioning of the virus .

Comparison with Similar Compounds

WAY-326363 can be compared with other antiviral compounds, such as ribavirin and sofosbuvir. Unlike these compounds, this compound has a unique structure that allows it to specifically target the dengue virus. This specificity makes it a promising candidate for antiviral therapy .

Similar Compounds

  • Ribavirin
  • Sofosbuvir
  • Remdesivir

Properties

IUPAC Name

2-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-9-16(13(2)20(12)15-7-8-15)17(21)11-22-18-6-4-3-5-14(18)10-19/h3-6,9,15H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECJDVCVLBUKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.